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Compound of Interest

Compound Name: 1-(Pyridin-3-yl)cyclopentanamine

CAS No.: 944142-67-0

Cat. No.: B2848939

Get Quote

CAS: 944142-67-0 (Free Base) | Molecular Formula: C₁₀H₁₄N₂ | MW: 162.23 g/mol

Executive Summary
1-(Pyridin-3-yl)cyclopentanamine represents a "privileged scaffold" in medicinal chemistry,

specifically within the class of gem-disubstituted cycloalkanes. This structural motif restricts

conformational freedom, potentially locking the pendant pyridine ring into a bioactive orientation

suitable for GPCR and kinase active sites.

This guide provides a definitive reference for the spectroscopic identification of this compound.

Due to the hygroscopic nature of the free amine and its tendency to form carbamates in air,

data is analyzed with a focus on differentiating the target molecule from common synthetic

impurities (e.g., residual solvents, hydrolysis products).

Structural Analysis & Synthetic Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying impurity peaks. The most robust synthetic route involves the Curtius Rearrangement
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of the corresponding carboxylic acid, which avoids the formation of regioisomers common in

direct alkylation strategies.

Synthesis & Impurity Workflow
The following diagram outlines the critical path to the target amine and highlights where

specific spectral impurities originate.

Figure 1: Synthetic pathway via Curtius Rearrangement showing potential urea impurity formation.
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Spectroscopic Data: Nuclear Magnetic Resonance
(NMR)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is characterized by the desymmetrization of the cyclopentane ring signals

due to the ring puckering, although they often appear as simplified multiplets due to rapid

conformational averaging at room temperature.

Key Diagnostic Feature: The large chemical shift separation of the pyridine protons allows for

immediate assessment of the heteroaryl integrity.
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Position Shift (δ ppm) Multiplicity Integration
Assignment /
Notes

Py-2 8.75 – 8.82 d (J ~ 2 Hz) 1H

Diagnostic. Most

deshielded;

alpha to nitrogen.

Py-6 8.45 – 8.50
dd (J ~ 4.8, 1.5

Hz)
1H

Alpha to

nitrogen; distinct

coupling to H5.

Py-4 7.75 – 7.80
dt (J ~ 8.0, 2.0

Hz)
1H

Para to nitrogen;

shows long-

range coupling.

Py-5 7.22 – 7.28
dd (J ~ 8.0, 4.8

Hz)
1H

Beta to nitrogen;

often overlaps

with CHCl₃

(7.26).

NH₂ 1.60 – 2.10 br s 2H

Exchangeable.

Shift varies with

concentration/wa

ter.

Cyc-2,5 2.15 – 2.30 m 2H

Methylene

protons cis to

Pyridine

(Deshielded).

Cyc-2,5 1.85 – 1.95 m 2H

Methylene

protons trans to

Pyridine.

Cyc-3,4 1.65 – 1.85 m 4H

Remote

methylene

protons

(Envelop).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2848939?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Insight: In CDCl₃, the amine protons (NH₂) can broaden significantly or shift depending

on water content. For precise quantification, use DMSO-d₆, where the NH₂ signal typically

sharpens and shifts downfield (~2.5–3.5 ppm), or add a drop of D₂O to confirm the signal

disappears (deuterium exchange).

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the quaternary center, a crucial checkpoint for verifying the

gem-disubstitution.

Position Shift (δ ppm) Type Assignment / Notes

Py-2 148.5 CH

Alpha carbon; typically

broad due to N-

quadrupole.

Py-6 147.8 CH Alpha carbon.

Py-3 144.2 Cq
Ipso carbon (attached

to cyclopentane).

Py-4 134.1 CH Gamma carbon.

Py-5 123.4 CH Beta carbon.

C-1 64.5 Cq

Diagnostic.

Quaternary carbon

bonded to N and Py.

C-2,5 41.2 CH₂
Alpha to quaternary

center.

C-3,4 24.1 CH₂
Beta to quaternary

center.
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Mass Spectrometry (MS) Profile[1]
Method: Electrospray Ionization (ESI) in Positive Mode. Theoretical Exact Mass: 162.1157

Fragmentation Pathway
The fragmentation is driven by the stability of the pyridine ring and the lability of the amine

group.

Parent Ion [M+H]⁺: m/z 163.1 (Base peak in soft ionization).

Fragment [M-NH₃]⁺: m/z 146.1. Loss of ammonia is the primary fragmentation pathway for

tertiary carbinamines/amines.

Fragment [Pyridine-C₅H₈]⁺: m/z ~130-132. Ring contraction/rearrangement.

Pyridinium Ion: m/z 79/80. Characteristic of pyridine-containing scaffolds.

Figure 2: Primary ESI(+) fragmentation pathway.

[M+H]+ 
 m/z 163.1

[M - NH3]+ 
 m/z 146.1

- 17 Da (NH3)

Pyridinium Ion 
 m/z 79.0

High Energy CID

Click to download full resolution via product page

[2]
Infrared Spectroscopy (FT-IR)[1]
Sampling: ATR (Attenuated Total Reflectance) on neat oil or KBr pellet for HCl salt.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Description

3350 – 3280 N-H Stretch Weak/Broad
Primary amine doublet

(often merged).

2960 – 2870 C-H Stretch Medium
Cyclopentane sp³ C-H

stretching.

1590 & 1575 C=C / C=N Medium
Pyridine ring

"breathing" modes.

1450 CH₂ Bend Medium

Scissoring

deformation of

cyclopentane.

715 C-H Bend Strong

Pyridine out-of-plane

(OOP) bending (3-

substituted).

Experimental Protocol: Sample Preparation for
Analysis
To ensure data integrity and avoid artifacts (such as carbamate formation from atmospheric

CO₂), the following protocol is recommended for the preparation of the analytical sample.

Free Base Isolation:

Dissolve the HCl salt (10 mg) in saturated NaHCO₃ (1 mL).

Extract with HPLC-grade Dichloromethane (DCM, 2 x 1 mL).

Dry organic layer over anhydrous Na₂SO₄. Do not use MgSO₄ as amines can coordinate.

Concentrate under nitrogen flow (avoid high vacuum for extended periods to prevent

volatility loss).

NMR Prep:
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Immediately dissolve the resulting oil in 0.7 mL CDCl₃ (neutralized).

Note: Commercial CDCl₃ is often acidic. Filter through a small plug of basic alumina if

peak broadening is observed.

Storage:

Store as the HCl salt at -20°C. The free base is prone to oxidation and CO₂ absorption.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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